molecular formula C11H7NO5S2 B13154083 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylicacid

2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylicacid

Cat. No.: B13154083
M. Wt: 297.3 g/mol
InChI Key: UIDFELQNLAQPBY-UHFFFAOYSA-N
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Description

2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two carboxylic acid groups and a carbamoyl group attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthetic routes that are optimized for yield and efficiency. The use of catalysts, such as copper(I) thiophene-2-carboxylate, in Ullmann coupling reactions is one example of an industrial method . These reactions are typically carried out under controlled conditions to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, thiophene derivatives have been shown to interact with voltage-gated sodium channels, leading to their use as anesthetics . The exact molecular targets and pathways depend on the specific application and the structure of the thiophene derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid is unique due to the presence of two carboxylic acid groups and a carbamoyl group, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H7NO5S2

Molecular Weight

297.3 g/mol

IUPAC Name

2-[(4-carboxythiophen-3-yl)carbamoyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C11H7NO5S2/c13-9(8-5(10(14)15)1-2-19-8)12-7-4-18-3-6(7)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17)

InChI Key

UIDFELQNLAQPBY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)O)C(=O)NC2=CSC=C2C(=O)O

Origin of Product

United States

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